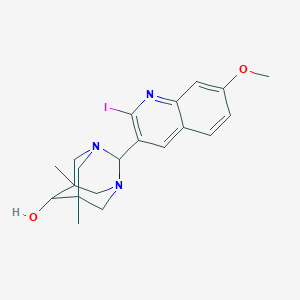

(1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol

Description

Properties

IUPAC Name |

2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17-18,25H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYFMYBTEHYFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol typically involves multi-step organic reactions:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Iodination and Methoxylation: The quinoline derivative is then iodinated using iodine and a suitable oxidizing agent, followed by methoxylation using methanol and a base.

Construction of the Diazaadamantane Framework: The diazaadamantane structure is constructed through a series of cyclization reactions, often starting from diamines and ketones under acidic or basic conditions.

Final Coupling: The quinoline and diazaadamantane fragments are coupled using a suitable linker, often under conditions that promote nucleophilic substitution or condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline ring or the diazaadamantane framework, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline or diazaadamantane derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C20H24IN3O2

- Molecular Weight : 465.335 g/mol

- Functional Groups : Iodo group, methoxy group, and diazaadamantane framework.

This combination of features contributes to its potential interactions with various biological targets.

Research indicates that compounds with similar structures exhibit diverse biological activities. Key areas of investigation include:

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. The presence of the iodo and methoxy groups in this compound may enhance its ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar quinoline-based compounds can induce apoptosis in cancer cells through mechanisms such as:

- DNA Intercalation

- Enzyme Inhibition

Antimicrobial Effects

The quinoline structure is associated with antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit vital bacterial enzymes could make it a candidate for developing new antimicrobial agents.

Neuroprotective Properties

Compounds with diazaadamantane structures have been investigated for neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress or excitotoxicity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol typically involves several key steps:

- Formation of the Quinoline Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Iodo and Methoxy Groups : Specific halogenation and methylation reactions are employed to introduce these substituents.

- Assembly of the Diazaadamantane Core : This step involves constructing the multi-cyclic structure that characterizes diazaadamantanes.

The structure-activity relationship studies indicate that modifications to the functional groups significantly affect the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Iodo Group | Enhances DNA binding affinity |

| Methoxy Group | Improves solubility and bioavailability |

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: Antitumor Activity

A study investigated a series of quinoline derivatives for their anticancer efficacy against various human cancer cell lines. Results indicated that certain derivatives exhibited potent cytotoxic effects through apoptosis induction mechanisms similar to those hypothesized for (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol .

Case Study 2: Antimicrobial Properties

Research focusing on iodinated quinoline derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. The findings suggest that modifications to the quinoline structure can enhance antimicrobial potency .

Mechanism of Action

The mechanism by which (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol exerts its effects is likely multifaceted:

Molecular Targets: The compound may target bacterial enzymes or DNA, disrupting essential biological processes.

Pathways Involved: It could interfere with cellular respiration or DNA replication, leading to cell death in microbes or cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(a) 2-Iodo-7-methoxyquinoline-3-carbaldehyde

- Structure: Shares the 2-iodo-7-methoxyquinoline scaffold but replaces the diazaadamantane core with a carbaldehyde group.

- Key Differences: The absence of the rigid diazaadamantane system reduces conformational stability, while the aldehyde group introduces electrophilic reactivity. This compound is a precursor for synthesizing quinoline-based ligands or drugs .

(b) (5S,7R)-2-(1-Benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-amine

- Structure: Features a diazatricyclo[3.3.1.1³,⁷]decane core (a tricyclic system) with an indole substituent instead of quinoline.

- The indole group provides π-stacking capabilities distinct from the iodine-mediated halogen bonding in the target compound .

(c) Lipase-Substrate Analogs (e.g., (1S,2R,5R*)-(±)-4)

Physicochemical Properties

- Key Insights : The target compound’s higher LogD (vs. the tricyclic analog) suggests improved membrane permeability. Its iodine atom enables unique halogen bonding, absent in the indole derivative .

Biological Activity

The compound (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol is a complex organic molecule that belongs to the class of diazaadamantanes and features a quinoline moiety. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

This compound possesses several chiral centers (1S, 2R, 5R, 6S) contributing to its stereochemistry and biological properties. The presence of the quinoline ring is notable for its diverse biological activities including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H24IN3O2 |

| Molecular Weight | 465.335 g/mol |

| Chiral Centers | 4 (1S, 2R, 5R, 6S) |

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multiple steps requiring careful control over reaction conditions such as temperature and solvent choice. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized product.

Biological Activity

Research indicates that compounds with quinoline derivatives often exhibit significant biological activities:

Antitumor Activity

Quinoline derivatives are known to interact with DNA through intercalation or enzyme inhibition mechanisms. Studies have shown that similar diazaadamantane compounds can exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Quinoline derivatives have been reported to possess broad-spectrum antimicrobial properties due to their ability to inhibit bacterial growth.

Case Studies

- Anticancer Effects : A study conducted on a related quinoline derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 20 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

- Antimicrobial Activity : In vitro testing of a similar diazaadamantane revealed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL.

The biological activity of (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol may involve:

- DNA Intercalation : The quinoline moiety can intercalate between DNA base pairs, disrupting replication and transcription.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation or bacterial metabolism.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for assessing its therapeutic potential.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

Answer:

- Protecting Groups : Prioritize protecting sensitive functional groups (e.g., hydroxyl and amine groups in the diazaadamantane core) to prevent undesired side reactions during coupling steps. For example, acetyl or benzyl groups are commonly used .

- Stereochemical Control : Utilize chiral auxiliaries or asymmetric catalysis to maintain the (1S,2R,5R,6S) configuration. Techniques like Sharpless epoxidation or Evans’ oxazolidinones may apply .

- Coupling Reactions : Optimize cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2-iodo-7-methoxyquinoline moiety. Ensure compatibility with the diazaadamantane scaffold’s steric constraints .

- Purification : Employ column chromatography or recrystallization to isolate enantiomerically pure products. Monitor purity via HPLC or TLC .

Q. How can researchers characterize the stereochemical configuration of this compound?

Answer:

- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals and analyzing diffraction patterns .

- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity between protons, confirming relative configuration. For example, coupling constants (J-values) in NMR can indicate axial/equatorial substituents .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for stereoisomers .

Q. What analytical techniques are critical for verifying molecular structure and purity?

Answer:

- Mass Spectrometry (HRMS-ESI) : Confirm molecular weight and fragmentation patterns to validate the molecular formula .

- IR Spectroscopy : Identify functional groups (e.g., C-I stretch at ~500 cm, hydroxyl O-H stretch at ~3200 cm) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield in the final coupling step?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh), PdCl(dppf)) for cross-coupling efficiency. Include ligands (e.g., SPhos, Xantphos) to stabilize intermediates .

- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance solubility and reactivity. Additives like CsCO may improve deprotonation .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining stereoselectivity .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Combine NMR (1D and 2D), IR, and X-ray data to reconcile discrepancies. For example, overlapping NMR signals can be resolved via -HSQC .

- Isotopic Labeling : Introduce - or -labels to track specific atoms and clarify ambiguous peaks .

- Dynamic NMR : Analyze temperature-dependent NMR shifts to identify conformational equilibria (e.g., chair-flipping in adamantane derivatives) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The electron-withdrawing iodine atom activates the quinoline ring for nucleophilic aromatic substitution (SNAr) but may deactivate it toward electrophilic reactions .

- Steric Hindrance : The bulky iodine at C-2 limits access to adjacent positions, favoring regioselective coupling at C-3 or C-4 of the quinoline .

- Oxidative Addition : In Pd-catalyzed reactions, the C-I bond undergoes oxidative addition more readily than C-Br or C-Cl, enabling milder reaction conditions .

Q. What computational methods are effective for predicting the compound’s physicochemical properties?

Answer:

- Molecular Dynamics (MD) : Simulate solvation effects and partition coefficients (logP) to predict bioavailability .

- Density Functional Theory (DFT) : Calculate dipole moments, polarizability, and HOMO/LUMO energies to assess reactivity .

- Pharmacophore Modeling : Map electrostatic and steric features to identify potential binding motifs for biological targets .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Answer:

- Polymorphism Screening : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) to isolate polymorphs and compare melting ranges .

- DSC Analysis : Use differential scanning calorimetry to detect phase transitions or impurities affecting thermal behavior .

- Collaborative Validation : Reproduce synthesis and characterization in independent labs to rule out procedural errors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.